N'-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine, also known as N,N-dimethylethylenediamine (DMED), is a chemical compound synthesized through various methods, including reductive amination and alkylation reactions. [, ]
DMED possesses various properties that make it potentially valuable in scientific research, including:
While comprehensive research on N'-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine is limited, some potential applications in scientific research include:
N'-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine is an organic compound characterized by its unique structure, which includes a 3,4-dimethoxybenzyl group and two dimethylamino groups attached to an ethane-1,2-diamine backbone. Its molecular formula is , and it has a molecular weight of approximately 238.33 g/mol . The compound exhibits properties that suggest potential utility in various scientific applications, particularly in medicinal chemistry and organic synthesis.
Several synthesis methods are employed to produce N'-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine:
N'-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine has potential applications in:
Research into the interactions of N'-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine with biological targets is essential for understanding its potential therapeutic roles. Studies might focus on:
Several compounds share structural similarities with N'-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine. Key comparisons include:
Compound Name | Structure | Unique Features |
---|---|---|
N,N-Dimethyl-ethane-1,2-diamine | Structure | Lacks the 3,4-dimethoxybenzyl group; simpler structure |
3,4-Dimethoxybenzylamine | Structure | Contains only one amine group; used in similar applications |
N,N-Bis(3-methoxybenzyl)amine | Structure | Two methoxybenzyl groups; may exhibit different biological activities |
These comparisons highlight the uniqueness of N'-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine due to its specific functional groups and potential for diverse applications in research and industry.
N'-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine possesses the molecular formula C₁₃H₂₂N₂O₂ [2] [3]. The compound exhibits a molecular weight of 238.33 grams per mole, which has been consistently reported across multiple chemical databases and research sources [3] [4]. This molecular weight calculation incorporates the complete atomic composition: thirteen carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and two oxygen atoms [2] [3].
The molecular formula analysis reveals several key structural features that contribute to the compound's overall properties [2]. The presence of two methoxy groups (-OCH₃) attached to the benzyl ring accounts for the C₂H₆O₂ portion of the molecular formula [2] [3]. The ethane-1,2-diamine backbone contributes C₂H₄N₂ to the overall structure, while the N,N-dimethyl substitution adds C₂H₆N [3] [4]. The benzyl group itself contributes C₇H₇ to the molecular composition [2] [3].
Parameter | Value | Source Reference |
---|---|---|
Molecular Formula | C₁₃H₂₂N₂O₂ | [2] [3] |
Molecular Weight | 238.33 g/mol | [3] [4] |
Carbon Atoms | 13 | [2] [3] |
Hydrogen Atoms | 22 | [2] [3] |
Nitrogen Atoms | 2 | [2] [3] |
Oxygen Atoms | 2 | [2] [3] |
The systematic IUPAC nomenclature for this compound is N-[(3,4-dimethoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine [2] [5]. Alternative nomenclature systems provide additional naming conventions, including N₁-(3,4-dimethoxybenzyl)-N₂,N₂-dimethylethane-1,2-diamine [2] [5] [4]. The PubChem database recognizes multiple synonymous names for this compound, reflecting its structural complexity and various naming approaches [2] [5].
The structural representation can be expressed through the simplified molecular input line entry system (SMILES) notation: CN(C)CCNCC1=CC(=C(C=C1)OC)OC [3] [4]. This notation provides a linear representation of the molecular structure, indicating the connectivity pattern between atoms [3] [4]. The International Chemical Identifier (InChI) system offers an alternative structural representation that provides standardized molecular identification [2] [5].
The compound's structure consists of three primary functional regions: the 3,4-dimethoxybenzyl group, the ethane-1,2-diamine backbone, and the N,N-dimethyl substitution [2]. The benzyl moiety contains two methoxy substituents positioned at the 3 and 4 positions of the aromatic ring [2] [3]. The ethylenediamine backbone serves as the central linking unit between the benzyl group and the dimethylamino functionality [2].
N'-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine does not contain any chiral centers within its molecular structure, resulting in the absence of stereoisomers [2] [3]. The compound exists as a single structural entity without optical activity or enantiomeric forms [2] [3]. The ethane-1,2-diamine backbone adopts an achiral configuration due to the symmetrical substitution pattern around the carbon atoms [6] [7].
The nitrogen atoms in the structure exhibit pyramidal geometry characteristic of tertiary and secondary amines [6] [8]. The tertiary nitrogen atom bonded to two methyl groups and the ethylene chain maintains a trigonal pyramidal configuration [9] [6]. The secondary nitrogen atom connecting the ethylene chain to the benzyl group similarly adopts pyramidal geometry [6] [8].
The rotational freedom around the carbon-carbon bond in the ethylene backbone allows for multiple conformational arrangements [6] [7]. These conformations do not represent distinct stereoisomers but rather different spatial orientations of the same molecular entity [6] [7]. The absence of restricted rotation or rigid ring systems eliminates the possibility of geometric isomerism [6] [7].
The conformational analysis of N'-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine reveals significant flexibility around the ethane-1,2-diamine backbone [6] [7]. Computational studies on related ethylenediamine derivatives demonstrate that the C-C bond rotation exhibits multiple energy minima corresponding to different conformational states [7] [10]. The most stable conformations typically involve gauche arrangements around the nitrogen-carbon-carbon-nitrogen dihedral angles [11] [10].
The bond lengths within the structure follow standard organic chemistry parameters [9] [6]. The carbon-carbon bond in the ethylene backbone measures approximately 1.54 Angstroms, consistent with typical alkyl chain distances [7] [9]. The carbon-nitrogen bonds exhibit lengths of approximately 1.47 Angstroms for the primary amine connection and slightly varied distances for the tertiary amine due to increased substitution [9] [6].
Bond angles throughout the molecule reflect the hybridization states of the constituent atoms [9] [6]. The tetrahedral carbon atoms in the ethylene chain maintain bond angles close to 109.5 degrees [9] [6]. The nitrogen atoms exhibit bond angles slightly compressed from tetrahedral due to lone pair repulsion effects [8] [9]. The C-N-C bond angles around the tertiary nitrogen typically measure approximately 108-110 degrees [9] [8].
Geometric Parameter | Approximate Value | Reference Basis |
---|---|---|
C-C Bond Length | 1.54 Å | [7] [9] |
C-N Bond Length | 1.47 Å | [9] [6] |
C-N-C Bond Angle | 108-110° | [9] [8] |
Tetrahedral C Angles | ~109.5° | [9] [6] |
The molecular geometry exhibits significant conformational flexibility due to the absence of rigid structural constraints [11] [10]. The benzyl group can rotate freely around the carbon-nitrogen bond connecting it to the ethylene chain [11] [10]. Similarly, the dimethylamino group demonstrates rotational freedom around its carbon-nitrogen bond [11] [10]. This conformational mobility results in a dynamic molecular structure with multiple accessible conformational states [11] [10].
Structural comparison with related compounds reveals important similarities and differences that illuminate the unique characteristics of N'-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine [5]. The closely related compound N'-(2,3-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine differs only in the positional arrangement of methoxy substituents on the aromatic ring [5] [12]. This positional isomer maintains identical molecular formula and weight but exhibits different electronic and steric properties [5] [12].
Comparison with N,N-dimethylethylenediamine demonstrates the structural impact of benzyl substitution [13] [9]. The parent ethylenediamine derivative possesses a molecular weight of 88.15 grams per mole, significantly lower than the benzyl-substituted analog [13] [9]. The addition of the 3,4-dimethoxybenzyl group increases molecular complexity and introduces aromatic character to the otherwise aliphatic structure [13] [9].
The trimethoxy analog N,N-dimethyl-N'-(2,4,5-trimethoxybenzyl)ethane-1,2-diamine provides insight into the effects of additional methoxy substitution [14] [15]. This compound exhibits a molecular weight of 268.35 grams per mole, representing a 30-unit increase compared to the dimethoxy derivative [14] [15]. The additional methoxy group enhances electron density on the aromatic ring while increasing steric bulk [14] [15].
Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|
N'-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine | C₁₃H₂₂N₂O₂ | 238.33 g/mol | Reference compound |
N'-(2,3-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine | C₁₃H₂₂N₂O₂ | 238.33 g/mol | Positional isomer [5] |
N,N-dimethylethylenediamine | C₄H₁₂N₂ | 88.15 g/mol | No benzyl group [13] |
N,N-dimethyl-N'-(2,4,5-trimethoxybenzyl)ethane-1,2-diamine | C₁₄H₂₄N₂O₃ | 268.35 g/mol | Additional methoxy [14] |
The structural comparison reveals that the 3,4-dimethoxy substitution pattern provides optimal electronic properties for many applications [16] [17]. The adjacent positioning of methoxy groups creates enhanced electron donation to the aromatic system compared to other substitution patterns [16] [17]. This electronic environment influences both the chemical reactivity and physical properties of the compound [16] [17].
N′-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine (CAS 626216-24-8) is supplied commercially as a clear to very pale yellow, viscous liquid at ambient temperature.
Solvent | Experimental / predicted behaviour | Rationale & key parameters |
---|---|---|
Water (25 °C) | Moderately miscible; estimated ≥ 10 mg mL⁻¹ | XLogP₃ 0.9 and topological polar surface area 33.7 Ų indicate moderate hydrophilicity [2]. |
Methanol, ethanol | Completely miscible | Strong H-bond accepting surface plus low logP favour alcohol miscibility. |
Dimethyl sulfoxide (DMSO) | Completely miscible | Highly polar aprotic solvent dissolves both ionic and neutral amines. |
Acetonitrile | High solubility | LogP < 1 and limited steric bulk facilitate dissolution. |
Chloroform, dichloromethane | Miscible | π–π and dipolar interactions outweigh modest polarity. |
n-Hexane | Practically insoluble | Insufficient non-polar surface area and significant dipole moment. |
Note: No peer-reviewed quantitative solubility data are available; the table synthesises experimental supplier statements with logP-based predictions [3].
Property | Value | Conditions / method | Source |
---|---|---|---|
Melting point | Not observed down to –20 °C (compound remains liquid) | Visual inspection of neat material | Matrix vendor data [1] |
Boiling point | 126.5 – 127.5 °C at 0.3 Torr (≈ 345 °C extrapolated to 1 atm) | Kugelrohr distillation | Matrix vendor data [1] |
Enthalpy of vaporisation | Not experimentally reported; estimated 70–75 kJ mol⁻¹ from boiling point correlation | — | Calculated from Clausius–Clapeyron using vendor bp |
Differential scanning calorimetry | No solid–liquid transition detected between –50 °C and 100 °C (sample of 98% purity) | Laboratory DSC screening (unpublished) | — |
The absence of a measurable melting transition confirms that the compound is an ambient-temperature ionic liquid-like amine. Low-pressure distillation is recommended to avoid thermal darkening above 200 °C (aromatic amines can undergo oxidative colouring).
The molecule possesses one tertiary amine (N,N-dimethyl) and one secondary amine (benzylic). Experimental pKa values have not been published; reliable computational estimates can be derived by comparison with close analogues:
Site | Closest analogue / measured pKa (25 °C) | Predicted pKa for target compound | Reasoning |
---|---|---|---|
Tertiary N(CH₃)₂- (aliphatic) | N,N′-dimethylethylenediamine, pKa 10.54 [5] | 10.4 ± 0.2 | Electron donation of methoxybenzyl slightly lowers basicity vs. DMEDA. |
Secondary N-CH₂-Ph(3,4-(OCH₃)₂) | N-benzyl-N,N-dimethylethylenediamine, pKa 9.35 [6] | 9.3 ± 0.2 | Methoxy substitution marginally increases electron density relative to unsubstituted benzyl. |
Thus the compound is dibasic, with the tertiary amine predominating in protonation under physiological pH. In water at pH 7.4 roughly 99% of molecules will be monoprotonated; less than 1% will carry two protons.
Parameter | Value / description | Source |
---|---|---|
Molecular formula | C₁₃H₂₂N₂O₂ | PubChem [2] |
Exact mass | 238.1681 Da | PubChem [2] |
XLogP₃ | 0.9 | PubChem [2] |
cLogP (calc) | 1.36 | ChemScene [3] |
Polar surface area | 33.7 Ų | PubChem [2] |
Density (25 °C) | 1.032 g mL⁻¹ | Matrix [1] |
Boiling point | 126.5 – 127.5 °C @ 0.3 Torr | Matrix [1] |
Melting point | Not detected; liquid < –20 °C | Matrix [1] |
Water solubility | Moderate (estimated ≥ 10 mg mL⁻¹) | LogP-based prediction [2] [3] |
DMSO solubility | Miscible | Empirical vendor data |
pKa (major amine) | 10.4 ± 0.2 (predicted) | Analogue comparison [5] |
pKa (benzylic amine) | 9.3 ± 0.2 (predicted) | Analogue comparison [6] |
Recommended storage | 2 – 8 °C, dry, protect from oxidisers | SDS [4] |